

Meta-analysis of clinical trials on the efficacy of allantoin in dermatology

Author: BenchChem Technical Support Team. Date: December 2025

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Allantoin in Dermatology: A Comparative Analysis of Clinical Efficacy

Allantoin, a naturally occurring compound, has long been a staple in dermatological formulations for its purported therapeutic properties. This guide provides a comprehensive comparison of **allantoin**'s clinical efficacy against other alternatives in treating various skin conditions, supported by experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **allantoin**'s role in dermatology.

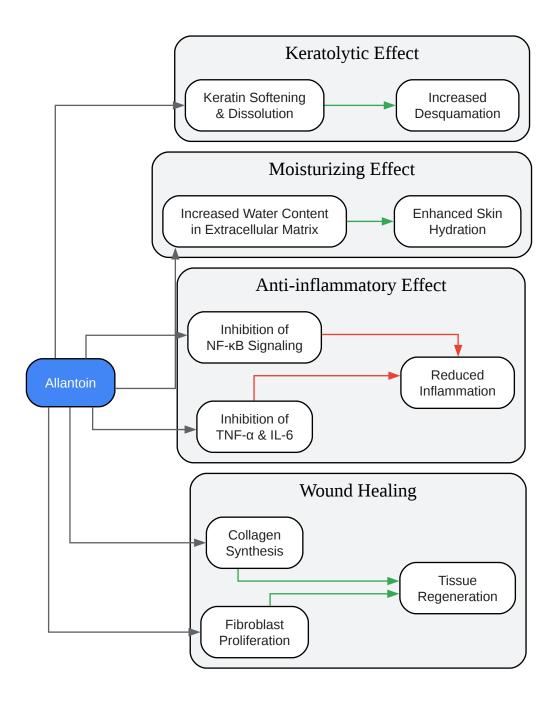
Mechanism of Action: A Multifaceted Approach

Allantoin's therapeutic effects stem from a combination of actions on the skin. It exhibits keratolytic, moisturizing, anti-inflammatory, and wound-healing properties.[1][2][3][4][5] At a molecular level, **allantoin**'s keratolytic effect involves the softening and dissolution of keratin, which promotes the shedding of dead skin cells.[1][2][6] Its moisturizing properties are attributed to its ability to increase the water content of the extracellular matrix, thereby enhancing skin hydration and reinforcing the skin's natural barrier.[1][7]

The anti-inflammatory action of **allantoin** is mediated through the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and it is believed to inhibit NF-κB signaling.[2] [8] Furthermore, studies suggest that **allantoin** can suppress pseudoallergic reactions by inhibiting the Ca2+/PLCy/IP3R signaling pathway.[9] In terms of wound healing, **allantoin**



stimulates fibroblast proliferation and collagen synthesis, which are crucial for tissue regeneration.[1][7][10]



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Figure 1: Allantoin's Multifaceted Mechanism of Action in Dermatology.

Clinical Efficacy in Scar Management



Allantoin is a common ingredient in topical preparations for the management of hypertrophic scars and keloids, often in combination with onion extract (cepae extract) and heparin. Clinical studies have demonstrated the efficacy of these combination therapies in improving scar appearance.

Comparison with Silicone Gel

Silicone-based products are considered a standard treatment for hypertrophic scars. Several studies have compared the efficacy of **allantoin**-containing gels with silicone gels.

Study & Population	Intervention Groups	Duration	Key Findings
Karagoz et al. (2009) [11] - 45 post-burn hypertrophic scars	 Silicone gel2. Silicone gel sheet3. Onion extract, heparin, and allantoin gel 	6 months	Silicone gel and sheeting were significantly more effective in improving scar scores on the Vancouver Scar Scale compared to the onion extract, heparin, and allantoin gel.[11]
Pandurangan & Murugan (2024)[12] - 20 post-surgical maxillofacial scars	1. Heparin and allantoin gel2. Silicone gel	3 months	The silicone gel group showed a statistically significant greater reduction in scar scores on the Vancouver Scar Scale compared to the heparin and allantoin gel group.[12][13]

Efficacy of Allantoin in Combination Gels for Scars

Clinical trials have also evaluated the effectiveness of **allantoin** in combination with other active ingredients for various types of scars.



Study & Population	Intervention	Duration	Key Findings
Campanati et al. (2010)[14] - 30 patients with hypertrophic scars or keloids	Topical gel with onion extract, allantoin, and pentaglycan	24 weeks	Significant reduction in neoangiogenesis, leading to clinical improvement of the lesions.[14]
ClinicalTrials.gov NCT04046783[15][16] - Women with C- section scars	Overnight patch with onion extract and allantoin	4 weeks	Improved pigmentation, relief, and pliability of C- section scars.[16]
Willital & Heinecke (2017)[17] - Observational study on various scars	Topical gel with extractum cepae, heparin, and allantoin	Variable	Early initiation of treatment positively influenced the formation of physiological scars and prevented excessive scarring. [17]

Efficacy in Other Dermatological Conditions

Beyond scar management, **allantoin** has been investigated for its therapeutic potential in other skin disorders.



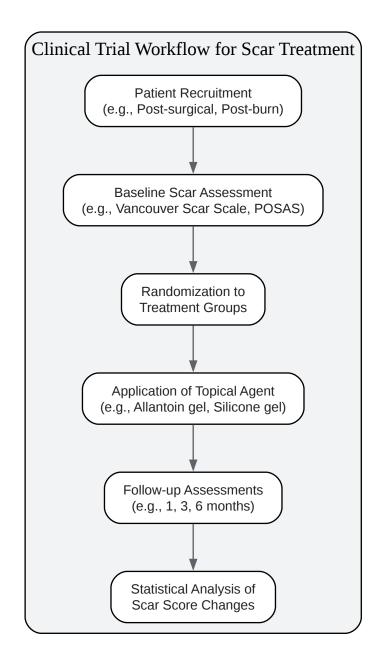
Condition	Study Type	Key Findings
Atopic Dermatitis (Eczema)	Review[18][19]	Allantoin is recognized as a skin protectant by the FDA and its moisturizing and keratolytic effects can help restore the skin barrier, which is crucial in eczema management.[18] Moisturizers containing allantoin have shown to relieve mild-to-moderate atopic dermatitis.[19][20]
Epidermolysis Bullosa (EB)	Phase 2b & 3 Clinical Trials[21][22][23]	A 6% allantoin cream (SD-101) demonstrated efficacy in promoting wound healing and achieving complete wound closure in patients with EB.[21] [22] The phase 2b study showed a significantly higher rate of wound closure at 2 months compared to placebo. [23] However, the phase 3 trial did not show a statistically significant difference in the primary endpoint of time to wound closure.[23]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, this section details the methodologies of key experiments.

Scar Treatment Efficacy Assessment





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Figure 2: Generalized Experimental Workflow for Clinical Trials on Scar Treatments.

- Study Design: Randomized controlled trials are the gold standard. For instance, in the study by Karagoz et al., patients with post-burn hypertrophic scars were randomly assigned to one of three treatment groups.[11]
- Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population. For example, studies on post-surgical scars would include patients with recent



surgical incisions and exclude those with a history of keloid formation.

- Intervention: The application protocol for the topical agents is clearly defined, including the frequency and duration of application. In the Campanati et al. study, the gel was applied twice daily for 24 weeks.[14]
- Assessment Tools: Standardized and validated scales are used to objectively assess scar characteristics.
 - Vancouver Scar Scale (VSS): This scale evaluates vascularity, pigmentation, pliability, and height of the scar.
 - Patient and Observer Scar Assessment Scale (POSAS): This tool includes both the patient's and the observer's assessment of scar quality.[15]
- Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between treatment groups. A p-value of <0.05 is typically considered statistically significant.[12][13]

Comparison with Hyaluronic Acid

While both **allantoin** and hyaluronic acid are known for their hydrating properties, they function differently and address distinct skin concerns. Hyaluronic acid is a powerful humectant that can hold a significant amount of water, making it highly effective for plumping the skin and reducing the appearance of fine lines.[24][25] **Allantoin**, on the other hand, not only hydrates but also soothes, repairs the skin barrier, and has mild exfoliating properties.[25] For individuals with sensitive or irritated skin, **allantoin**'s calming effects are particularly beneficial.[25] The combination of both ingredients in a skincare routine can provide a comprehensive approach to skin hydration and health.[24][25]

Conclusion

The available clinical evidence suggests that **allantoin** is a valuable ingredient in dermatological formulations, particularly for its wound-healing and anti-inflammatory properties. While silicone-based products may show superior efficacy in some direct comparisons for scar management, **allantoin**-containing preparations, especially in combination with other active ingredients, have demonstrated significant clinical benefits in improving the appearance of various types of scars and in managing inflammatory skin conditions like atopic dermatitis.



Further large-scale, well-controlled clinical trials are warranted to fully elucidate the comparative efficacy of **allantoin** and to optimize its use in dermatological therapies.

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- To cite this document: BenchChem. [Meta-analysis of clinical trials on the efficacy of allantoin in dermatology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664786#meta-analysis-of-clinical-trials-on-the-efficacy-of-allantoin-in-dermatology]

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